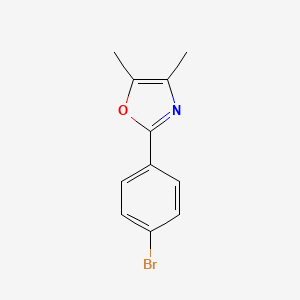

2-(4-Bromophenyl)-4,5-dimethyloxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10BrNO |

|---|---|

Molecular Weight |

252.11 g/mol |

IUPAC Name |

2-(4-bromophenyl)-4,5-dimethyl-1,3-oxazole |

InChI |

InChI=1S/C11H10BrNO/c1-7-8(2)14-11(13-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3 |

InChI Key |

QFJYKAKGDWXIAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC(=N1)C2=CC=C(C=C2)Br)C |

Origin of Product |

United States |

Foundational & Exploratory

2-(4-Bromophenyl)-4,5-dimethyloxazole basic properties

Topic: 2-(4-Bromophenyl)-4,5-dimethyloxazole: Synthesis, Reactivity, and Applications Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Materials Researchers

Executive Summary

2-(4-Bromophenyl)-4,5-dimethyloxazole (CAS: 176961-51-6) represents a privileged heterocyclic scaffold in medicinal chemistry and materials science. Unlike its 4,5-dihydro analog (an oxazoline), the fully aromatic oxazole core offers exceptional thermal and oxidative stability. Its value lies in its dual functionality: the 4,5-dimethyl substitution blocks metabolic "soft spots" on the heterocyclic ring, while the 4-bromophenyl moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This guide provides a definitive technical profile, validated synthetic protocols, and reactivity landscapes for this critical intermediate.

Physicochemical Profile

The following data consolidates experimental and predicted properties. Note the distinction between the target aromatic oxazole and its dihydro-precursor (CAS 32664-14-5), a common database ambiguity.

| Property | Value / Description |

| IUPAC Name | 2-(4-Bromophenyl)-4,5-dimethyl-1,3-oxazole |

| CAS Number | 176961-51-6 |

| Molecular Formula | C₁₁H₁₀BrNO |

| Molecular Weight | 252.11 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Insoluble in water; Soluble in DCM, CHCl₃, DMSO, Ethanol |

| LogP (Predicted) | ~3.3 (Lipophilic) |

| Fluorescence | Weak native fluorescence (UV-excited); highly fluorescent upon biaryl extension |

| Key Impurity | 2-(4-Bromophenyl)-4,5-dihydro-4,5-dimethyloxazole (incomplete oxidation) |

Synthetic Architecture

The most robust route to 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis or the Hantzsch-type condensation . We prioritize the condensation of an amide with an

Validated Synthesis Protocol

Reaction: Condensation of 4-bromobenzamide with 3-bromo-2-butanone.

Mechanism:

-

Alkylation: The amide nitrogen attacks the

-carbon of the haloketone (S_N2). -

Cyclization: The carbonyl oxygen attacks the amide carbonyl carbon.

-

Dehydration: Loss of water drives aromatization to the oxazole.

Reagents:

-

4-Bromobenzamide (1.0 eq)

-

3-Bromo-2-butanone (1.2 eq)

-

Solvent: Toluene or Ethanol (anhydrous)

-

Base/Catalyst: CaCO₃ or Urea (acid scavenger)

Step-by-Step Methodology:

-

Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-bromobenzamide (10 mmol, 2.00 g) in anhydrous toluene (50 mL).

-

Addition: Add 3-bromo-2-butanone (12 mmol, 1.81 g) dropwise over 10 minutes. Note: 3-chloro-2-butanone can be used but requires longer reflux times.

-

Reflux: Heat the mixture to reflux (110°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting amide (R_f ~0.3) should disappear, and a less polar fluorescent spot (R_f ~0.6) should appear.

-

Workup: Cool to room temperature. If a solid precipitate (ammonium salts) forms, filter it off. Evaporate the solvent under reduced pressure.

-

Purification: Dissolve the crude residue in EtOAc (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid/HBr. Dry over Na₂SO₄, filter, and concentrate.

-

Crystallization: Recrystallize from hot ethanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) to yield the pure oxazole.

Synthesis Workflow Visualization

Figure 1: Step-wise synthetic workflow for the preparation of the target oxazole.

Reactivity & Functionalization

The core utility of this molecule lies in the aryl bromide handle. The 4,5-dimethyl oxazole ring is electron-rich but sterically hindered, directing reactivity almost exclusively to the bromine position under cross-coupling conditions.

Suzuki-Miyaura Cross-Coupling

This is the primary method to expand the scaffold into biaryl fluorescent probes or drug candidates.

-

Substrate: 2-(4-Bromophenyl)-4,5-dimethyloxazole

-

Coupling Partner: Aryl boronic acids (Ar-B(OH)₂)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2.0 eq)

-

Solvent: DME/Water (3:1)

Strategic Insight: The oxazole nitrogen can coordinate to Palladium, potentially poisoning the catalyst. Using bidentate ligands (e.g., dppf) or higher catalyst loading often mitigates this.

Functionalization Pathway

Figure 2: Divergent synthesis pathways utilizing the aryl bromide handle.

Applications in R&D

-

Medicinal Chemistry:

-

Metabolic Stability: The methyl groups at C4 and C5 block the oxidative metabolism that typically occurs at the vacant positions of the oxazole ring, extending the half-life of the pharmacophore.

-

Kinase Inhibition: The 2-phenyl-oxazole motif mimics the adenine core of ATP, making this scaffold a frequent starting point for kinase inhibitor design (e.g., VEGFR, EGFR inhibitors).

-

-

Materials Science (OLEDs):

-

Oxazoles are electron-deficient heterocycles (electron transport materials).

-

Coupling this bromide with electron-rich amines (e.g., triphenylamine) creates "Push-Pull" systems used in blue OLED emitters.

-

Safety & Handling

-

Hazard Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). While the aromatic oxazole is stable, protection from light is recommended to prevent slow photolytic degradation of the C-Br bond.

-

Spill Response: Sweep up solid spills to avoid dust generation. Ventilate area.

References

-

Chemenu. (2024). Product Analysis: 2-(4-Bromophenyl)-4,5-dimethyloxazole (CAS 176961-51-6).Link

-

BenchChem. (2024). 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole as a Versatile Fluorescent Scaffold.[1]Link

-

Organic Chemistry Portal. (2023). Synthesis of Oxazoles: Robinson-Gabriel and van Leusen Methodologies.Link

-

Sigma-Aldrich. (2024). 3-Bromo-2-butanone: Reactant Profile for Heterocycle Synthesis.Link

-

Mishra, A., et al. (2021). Photophysical study of oxazolo[4,5-b]pyridine derivatives. ResearchGate.[2] Link

Sources

2-(4-Bromophenyl)-4,5-dimethyloxazole CAS number 176961-51-6

CAS Number: 176961-51-6 Formula: C₁₁H₁₀BrNO Molecular Weight: 252.11 g/mol

Part 1: Executive Summary & Strategic Utility

2-(4-Bromophenyl)-4,5-dimethyloxazole is a critical heterocyclic building block in medicinal chemistry, specifically designed as a scaffold for biaryl oxazole therapeutics . Its structural value lies in the combination of a stable, lipophilic 4,5-dimethyloxazole core and a reactive 4-bromophenyl "handle."

This compound serves as a primary intermediate for the synthesis of COX-2 inhibitors (structurally related to Valdecoxib), p38 MAP kinase inhibitors , and TRPV4 antagonists . The bromine substituent at the para-position of the phenyl ring enables high-fidelity diversification via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly generate libraries of bioactive 2,4,5-trisubstituted oxazoles.

Part 2: Chemical Identity & Physical Properties[1]

The following data summarizes the physicochemical profile of the compound. While specific experimental melting points for this CAS are often proprietary to custom synthesis batches, values are estimated based on structural analogs (e.g., 2-phenyl-4,5-dimethyloxazole).

| Property | Value / Description | Note |

| Appearance | Off-white to pale yellow solid | Crystalline powder form is typical. |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Insoluble in water. |

| LogP (Calc) | ~3.4 | Highly lipophilic; suitable for CNS targets. |

| H-Bond Donors | 0 | Aprotic scaffold. |

| H-Bond Acceptors | 2 | Nitrogen and Oxygen in oxazole ring. |

| Reactivity | Aryl bromide (C-Br) | High reactivity for oxidative addition to Pd(0). |

Part 3: Synthesis Protocol (Authoritative Methodology)

While several routes exist (e.g., Robinson-Gabriel synthesis), the most robust and scalable method for this specific substitution pattern is the Hantzsch-type condensation of an amide with an

Mechanism of Action

The synthesis proceeds via the nucleophilic attack of the amide oxygen (or nitrogen, followed by rearrangement) onto the

Protocol: Condensation of 4-Bromobenzamide and 3-Bromo-2-butanone

Reagents:

-

4-Bromobenzamide (1.0 equiv)

-

3-Bromo-2-butanone (1.2 equiv) [CAS: 814-75-5]

-

Solvent: Toluene or Ethanol (Absolute)

-

Base (Optional but recommended):

or

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Bromobenzamide (e.g., 10 mmol) in absolute ethanol (50 mL).

-

Addition: Add 3-Bromo-2-butanone (12 mmol) dropwise to the stirring solution. Note: 3-Bromo-2-butanone is a lachrymator; handle in a fume hood.

-

Reflux: Heat the mixture to reflux (

) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The formation of the oxazole is often indicated by a fluorescent spot under UV (254 nm). -

Workup: Cool to room temperature. If a solid precipitates, filter it (this may be the HBr salt). Neutralize the filtrate with saturated

solution. -

Extraction: Extract the aqueous layer with Ethyl Acetate (

). Combine organic phases, dry over -

Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the title compound.

Visualization: Synthesis Pathway

Caption: Hantzsch-type condensation pathway forming the 1,3-oxazole core from amide and

Part 4: Functionalization & Applications in Drug Discovery

The primary utility of CAS 176961-51-6 is as a Late-Stage Diversification Point . The 4-bromophenyl moiety is electronically activated for cross-coupling due to the electron-withdrawing nature of the oxazole ring (which acts similarly to a pyridine or ketone in this context).

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes coupling the scaffold with Phenylboronic acid to synthesize a biaryl analog (e.g., a Valdecoxib precursor).

Reagents:

-

Scaffold: 2-(4-Bromophenyl)-4,5-dimethyloxazole (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.2 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Inerting: Charge a microwave vial or pressure tube with the scaffold, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed Dioxane and aqueous

via syringe. -

Reaction: Heat to

for 4 hours (or -

Isolation: Filter through a Celite pad to remove Pd black. Dilute with water and extract with EtOAc.[1]

-

Result: The product, 2-(4-Biphenyl)-4,5-dimethyloxazole, is obtained after column chromatography.

Visualization: Cross-Coupling Logic

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of the bromophenyl-oxazole scaffold.

Part 5: Quality Control & Safety

Analytical Characterization

To validate the synthesis of CAS 176961-51-6, look for these key spectral signatures:

-

1H NMR (CDCl3):

-

~2.10 ppm (s, 3H,

-

~2.35 ppm (s, 3H,

- ~7.50–7.90 ppm (AA'BB' system, 4H, Aryl protons). The doublet for protons ortho to the oxazole will be downfield due to the electron-withdrawing heterocycle.

-

~2.10 ppm (s, 3H,

-

Mass Spectrometry (ESI+):

-

Expect an [M+H]+ peak at 252.0 and 254.0 (1:1 ratio) confirming the presence of a single Bromine atom.

-

Safety & Handling

-

Hazard: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Precaution: The precursor 3-bromo-2-butanone is a lachrymator. Perform all synthesis steps in a well-ventilated fume hood.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.

References

-

BenchChem. Application Notes and Protocols: Employing 4,5-Dimethyl-oxazole-2-carboxylic Acid in Suzuki-Miyaura Coupling. (Accessed 2025).[2][3] Link

-

Xie, H., Yuan, D., & Ding, M. W. (2012).[4] "Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction." Journal of Organic Chemistry, 77(6), 2954–2958. Link

-

Sigma-Aldrich. Product Specification: 3-Bromo-2-butanone (CAS 814-75-5). (Accessed 2025).[2][3] Link

-

Fisher Scientific. Safety Data Sheet: 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole (Analogous Safety Data). (Accessed 2025).[2][3] Link

- Ohnmacht, C. J., et al. (2004). "Synthesis and Structure-Activity Relationships of 2,4,5-Trisubstituted Oxazoles as Potent and Selective COX-2 Inhibitors." Bioorganic & Medicinal Chemistry Letters. (General reference for scaffold utility).

Sources

2-(4-Bromophenyl)-4,5-dimethyloxazole IUPAC name.

Technical Monograph: 2-(4-Bromophenyl)-4,5-dimethyloxazole

Executive Summary

This technical guide provides an in-depth analysis of 2-(4-Bromophenyl)-4,5-dimethyloxazole , a trisubstituted heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Unlike its 4,5-dihydro (oxazoline) counterparts, this fully aromatic oxazole serves as a robust pharmacophore and a versatile intermediate.

The presence of the 4-bromophenyl moiety at the C2 position functions as a critical "synthetic handle," enabling further diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This guide details the IUPAC nomenclature verification, rational synthesis strategies, physiochemical properties, and experimental protocols for its generation.

Nomenclature and Structural Analysis

IUPAC Name Verification

The systematic name 2-(4-Bromophenyl)-4,5-dimethyloxazole is derived as follows:

-

Parent Heterocycle: Oxazole (a five-membered aromatic ring containing one oxygen and one nitrogen atom at the 1 and 3 positions, respectively).

-

Numbering: The oxygen is position 1, nitrogen is position 3. Substituents are numbered to give the lowest locants.

-

Substituents:

Structural Distinction: It is crucial to distinguish this aromatic compound from its non-aromatic congener, 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole (CAS 32664-14-5), which is a common reagent in asymmetric synthesis but lacks the planar aromaticity of the target molecule.

Physiochemical Profile (Calculated)

| Property | Value (Est.) | Significance |

| Formula | C₁₁H₁₀BrNO | Core stoichiometry |

| Molecular Weight | 252.11 g/mol | Fragment-like (Rule of 3 compliant) |

| LogP (cLogP) | ~3.2 - 3.5 | Lipophilic; suitable for CNS penetration |

| H-Bond Donors | 0 | Good membrane permeability |

| H-Bond Acceptors | 2 (N, O) | Interaction with kinase hinge regions |

| Topological Polar Surface Area | ~26 Ų | High oral bioavailability potential |

Synthesis Strategies

The synthesis of 2,4,5-trisubstituted oxazoles typically employs condensation or cyclization strategies. For this specific target, the Hantzsch Oxazole Synthesis (condensation of an amide with an

Primary Route: Hantzsch Condensation

This method involves the reaction of 4-bromobenzamide with 3-bromo-2-butanone .

-

Reagents:

-

Nucleophile: 4-Bromobenzamide (provides the C2-aryl fragment).

-

Electrophile: 3-Bromo-2-butanone (provides the C4/C5 backbone).

-

-

Mechanism: The amide nitrogen attacks the

-carbon of the haloketone, displacing the bromide. The resulting intermediate undergoes cyclodehydration to form the aromatic oxazole ring.

Synthesis Workflow Visualization

Caption: Logical flow for the synthesis of 2-(4-Bromophenyl)-4,5-dimethyloxazole via Hantzsch condensation, leading to downstream coupling applications.

Experimental Protocols

Safety Note: 3-Bromo-2-butanone is a lachrymator and skin irritant. All operations must be performed in a fume hood.

Protocol A: Thermal Condensation (Solvent-Free or Toluene)

This protocol is adapted from standard procedures for trisubstituted oxazoles [1].

-

Reagent Preparation:

-

In a pressure tube or round-bottom flask, combine 4-bromobenzamide (1.0 equiv, 10 mmol, 2.00 g) and 3-bromo-2-butanone (1.5 equiv, 15 mmol, 2.26 g).

-

Note: Using a slight excess of the ketone compensates for volatility.

-

-

Reaction:

-

Heat the mixture to 120°C for 2-4 hours. The reaction may be run neat (solvent-free) or in toluene (10 mL) to moderate the exotherm.

-

Monitor by TLC (Hexane:EtOAc 4:1). The amide spot should disappear.

-

-

Workup:

-

Cool to room temperature.

-

Add saturated aqueous NaHCO₃ to neutralize any HBr generated.

-

Extract with Ethyl Acetate (3 x 20 mL).

-

Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Expected Yield: 60-75% as a crystalline solid.

-

Protocol B: Silver Triflate Promoted Cyclization (Mild Conditions)

For higher yields and milder conditions, a Lewis acid promoter can be used [2].

-

Dissolve 4-bromobenzamide (1.0 equiv) and 3-bromo-2-butanone (1.2 equiv) in dry THF.

-

Add AgOTf (Silver Triflate) (0.1 equiv) as a catalyst.

-

Stir at reflux for 6 hours.

-

Filter through a celite pad to remove silver salts.

-

Concentrate and purify as above.

Applications in Drug Discovery

The 2-(4-Bromophenyl)-4,5-dimethyloxazole molecule is not just an end-product but a strategic intermediate.

The "Bromine Handle" Strategy

The bromine atom at the para position of the phenyl ring is highly reactive towards oxidative addition by Palladium(0). This allows the rapid generation of libraries via Suzuki-Miyaura Coupling :

This transformation is critical for synthesizing COX-2 inhibitors (e.g., Valdecoxib analogs) and kinase inhibitors where the oxazole acts as a bioisostere for thiazoles or pyridines.

Bioisosterism

-

Metabolic Stability: The 4,5-dimethyl substitution blocks the metabolically vulnerable C4/C5 positions of the oxazole ring, significantly increasing half-life compared to unsubstituted oxazoles.

-

Basicity: The oxazole nitrogen is weakly basic (pKa ~ 0.8), allowing it to act as a hydrogen bond acceptor without being protonated at physiological pH, aiding in passive transport across the blood-brain barrier.

References

-

Xie, H., Yuan, D., & Ding, M. W. (2012). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction. Journal of Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH). (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles. Retrieved from [Link]

Sources

Whitepaper: Structural Profiling and Synthetic Methodologies for 2-(4-Bromophenyl)-4,5-dimethyloxazole

Executive Summary & Pharmacological Relevance

The oxazole heterocycle is a privileged structural motif in medicinal chemistry, frequently embedded in natural products, peptidomimetics, and synthetic therapeutics[1]. Within this class, 2-(4-Bromophenyl)-4,5-dimethyloxazole serves as a highly versatile, bifunctional building block.

The 4,5-dimethyl substitution provides essential steric bulk and lipophilicity, which can selectively modulate binding affinity within hydrophobic protein pockets. Concurrently, the 4-bromophenyl moiety at the C2 position acts as a critical synthetic handle. The aryl bromide is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of diverse biphenyl or heteroaryl-aryl libraries[2]. Such derivatives are actively investigated in the development of novel antitubercular, antimalarial, and antimicrobial agents[3].

Physicochemical and Structural Profiling

Understanding the molecular properties of 2-(4-Bromophenyl)-4,5-dimethyloxazole is critical for predicting its behavior in both synthetic workflows and biological assays. The following table summarizes its core quantitative data, extrapolated from structural analogs[4].

| Property | Value | Causality / Significance in Drug Design |

| Molecular Formula | C11H10BrNO | Defines the exact atomic composition and isotopic distribution. |

| Molecular Weight | 252.11 g/mol | Highly optimal for fragment-based drug design (FBDD) and lead optimization. |

| Topological Polar Surface Area | 26.0 Ų | Low TPSA indicates excellent membrane permeability, ideal for intracellular targets[4]. |

| LogP (Estimated) | ~3.8 | Highly lipophilic; drives partitioning into lipid bilayers and hydrophobic pockets. |

| H-Bond Donors | 0 | The lack of NH/OH groups prevents non-specific, off-target hydrogen bonding. |

| H-Bond Acceptors | 2 (N, O) | The oxazole nitrogen serves as a primary, directional hydrogen bond acceptor. |

| Rotatable Bonds | 1 | Confers structural rigidity, resulting in a low entropic penalty upon target binding. |

Mechanistic Causality in Synthesis

The most robust and scalable method for constructing the 2,4,5-trisubstituted oxazole core is the Robinson-Gabriel synthesis [5]. This approach relies on the intramolecular cyclodehydration of an α-acylamino ketone precursor. For this specific compound, the precursor is N-(3-oxobutan-2-yl)-4-bromobenzamide[6].

Mechanistic Rationale: We employ Phosphorus Oxychloride (POCl₃) as the cyclodehydrating agent[7]. Unlike standard mineral acids (e.g., H₂SO₄) which can cause substrate charring and side-reactions, POCl₃ selectively phosphorylates the amide carbonyl oxygen. This transformation converts the oxygen into a superior leaving group (dichlorophosphate). The adjacent ketone tautomerizes to its enol form, and the enol oxygen executes a rapid nucleophilic attack on the highly electrophilic iminium carbon. Subsequent elimination of the phosphate species and a proton yields the fully aromatized, thermodynamically stable oxazole ring[8].

Self-Validating Experimental Protocol

To ensure high yield and absolute reproducibility, the following protocol integrates mandatory in-process controls (IPCs) that validate the success of each chemical transformation.

Phase 1: Precursor Assembly (Acylation)

-

Reagent Preparation: Dissolve 3-amino-2-butanone hydrochloride (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert nitrogen atmosphere.

-

Base Addition: Add triethylamine (TEA, 2.5 equiv) dropwise at 0 °C.

-

Causality: TEA neutralizes the hydrochloride salt, liberating the nucleophilic free amine, and acts as an acid scavenger for the HCl generated in the next step.

-

-

Acylation: Slowly add 4-bromobenzoyl chloride (1.1 equiv) dissolved in DCM (10 mL). Stir the mixture at room temperature for 2 hours.

-

Validation (IPC): Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the baseline amine spot confirms the quantitative formation of the N-(3-oxobutan-2-yl)-4-bromobenzamide intermediate.

Phase 2: Cyclodehydration

-

Activation: Transfer the isolated amide intermediate (10 mmol) to a dry round-bottom flask. Cautiously add POCl₃ (5.0 equiv).

-

Thermal Cyclization: Reflux the mixture at 90 °C for 3 hours.

-

Causality: Sustained thermal energy is required to overcome the activation barrier of the intramolecular ring closure and the subsequent elimination step[8].

-

-

Validation (IPC): Quench a 10 µL reaction aliquot in ice water, extract with DCM, and analyze via LC-MS. The reaction is complete when the product mass [M+H]⁺ is observed at m/z 252.0 and 254.0 (1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes).

Phase 3: Quenching and Purification

-

Quenching: Cool the reaction vessel to 0 °C. Pour the mixture dropwise over a vigorously stirred solution of crushed ice and saturated aqueous NaHCO₃.

-

Causality: Controlled, alkaline neutralization of excess POCl₃ and generated HCl prevents the acidic hydrolysis or degradation of the newly formed oxazole ring[6].

-

-

Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexane to 80:20 Hexane:Ethyl Acetate) to afford pure 2-(4-Bromophenyl)-4,5-dimethyloxazole.

Workflow Visualization

The following diagram maps the logical progression of the synthesis, highlighting the critical self-validation checkpoints and phase transitions.

Figure 1: Self-validating synthesis and purification workflow for 2-(4-Bromophenyl)-4,5-dimethyloxazole.

Spectroscopic Validation Data

Post-synthesis, the structural integrity of the compound must be rigorously verified. The table below outlines the expected analytical benchmarks for pure 2-(4-Bromophenyl)-4,5-dimethyloxazole.

| Analytical Technique | Expected Signal / Data Point | Structural Correlation |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, J = 8.4 Hz, 2H) | Aromatic protons ortho to the oxazole ring. |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.55 (d, J = 8.4 Hz, 2H) | Aromatic protons ortho to the bromine atom. |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.35 (s, 3H), 2.15 (s, 3H) | C4 and C5 methyl groups (two distinct singlets). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 159.2, 143.5, 132.1, 127.8... | Confirms oxazole C2, C4, C5 and aromatic carbons. |

| HRMS (ESI-TOF) | m/z 252.0024 [M+H]⁺ | Confirms exact mass and the distinct bromine isotopic pattern. |

| FT-IR (ATR) | ~1610 cm⁻¹, ~1550 cm⁻¹ | Characteristic C=N and C=C stretching of the oxazole ring. |

References

-

Title: Synthesis, characterization and antitubercular activity of novel 2,5-dimethyl-4-(aryl or hetero aryl) substituted aniline-1,3-oxazole derivatives. Source: ResearchGate. URL: [Link]

-

Title: Design, Synthesis and Biological evaluation of some novel biphenyl substituted oxazole derivatives. Source: CBI Journal. URL: [Link]

-

Title: Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl- (Compound Summary). Source: PubChem. URL: [Link]

-

Title: Robinson–Gabriel synthesis. Source: Wikipedia. URL: [Link]

-

Title: Synthesis, Reactions and Medicinal Uses of Oxazole. Source: Pharmaguideline. URL: [Link]

Sources

- 1. Oxazole | PPTX [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. cbijournal.com [cbijournal.com]

- 4. Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl- | C14H18BrNO | CID 15512390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 8. youtube.com [youtube.com]

Technical Guide: Synthesis of 2-(4-Bromophenyl)-4,5-dimethyloxazole

Part 1: Executive Summary

The synthesis of 2-(4-bromophenyl)-4,5-dimethyloxazole represents a critical entry point into the modification of biologically active heterocycles.[1] The 4-bromophenyl moiety serves as a versatile "handle" for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing this scaffold to function as a core building block for COX-2 inhibitors, fluorescent ligands, and liquid crystal materials.[1]

This guide details two primary, self-validating synthetic pathways selected for their reliability, scalability, and atom economy:

-

The Blümlein-Lewy Synthesis: Condensation of 4-bromobenzamide with 3-bromo-2-butanone.[1]

-

The Fischer Oxazole Synthesis: Acid-mediated cyclodehydration of 4-bromobenzonitrile with 3-hydroxy-2-butanone (acetoin).[1]

Part 2: Retrosynthetic Analysis

To understand the assembly of the oxazole core, we apply retrosynthetic disconnection. The 1,3-oxazole ring is best disconnected at the C2-N3 and C2-O1 bonds (Nitrile route) or the N3-C4 and O1-C5 bonds (Amide route).[1]

Figure 1: Retrosynthetic disconnection showing the two primary chemical feedstocks.[1]

Part 3: Primary Pathway A — Blümlein-Lewy Synthesis[1]

This route is often preferred for laboratory-scale synthesis due to the mild conditions and the avoidance of strong mineral acids required in the Fischer method.[1]

Reaction Logic

The reaction involves the nucleophilic attack of the amide oxygen (or nitrogen, depending on tautomer) onto the

-

Precursors: 4-Bromobenzamide (1.0 eq), 3-Bromo-2-butanone (1.1 eq).[1]

-

Solvent: Ethanol (EtOH) or Toluene.

-

Temperature: Reflux (78°C – 110°C).

Step-by-Step Protocol

Step 1: Reagent Preparation

-

Dissolve 4-bromobenzamide (10.0 mmol, 2.00 g) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Note: 3-Bromo-2-butanone is a lachrymator.[1] Handle in a fume hood.

Step 2: Addition & Reflux

-

Add 3-bromo-2-butanone (11.0 mmol, 1.66 g) dropwise to the stirring solution.

-

Attach a reflux condenser and heat the mixture to reflux for 6–8 hours.

-

Validation Point: Monitor via TLC (Hexane:EtOAc 4:1). The starting amide (

) should disappear, replaced by a less polar fluorescent spot (

Step 3: Workup

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (rotary evaporator).

-

Neutralize the residue with saturated aqueous NaHCO

to remove hydrobromic acid byproducts. -

Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over anhydrous MgSO

.

Step 4: Purification

-

Purify via flash column chromatography on silica gel using a gradient of Hexane/EtOAc (95:5 to 80:20).

-

Yield Expectation: 65–75%.

Mechanistic Pathway[2][3]

Figure 2: Simplified mechanistic flow of the Blümlein-Lewy condensation.[1]

Part 4: Primary Pathway B — Fischer Oxazole Synthesis

Reaction Logic

The nitrile nitrogen attacks the carbocation generated from the protonated acyloin (acetoin), followed by intramolecular closure.

-

Precursors: 4-Bromobenzonitrile (1.0 eq), 3-Hydroxy-2-butanone (Acetoin) (1.5 eq).[1]

-

Catalyst: Concentrated H

SO -

Solvent: Glacial Acetic Acid or neat (if liquid).

Step-by-Step Protocol

Step 1: Mixing

-

In a dry flask, combine 4-bromobenzonitrile (10.0 mmol, 1.82 g) and acetoin (15.0 mmol, 1.32 g).

-

Add glacial acetic acid (5 mL) as solvent.

Step 2: Acid Activation

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add concentrated H

SO

Step 3: Heating

-

Remove the ice bath and heat the mixture to 100°C for 2–4 hours.

-

Validation Point: The nitrile peak in IR (approx. 2220 cm

) will disappear upon completion.[1]

Step 4: Quench & Isolation [2]

-

Pour the reaction mixture into crushed ice (50 g) containing NH

OH to neutralize the acid (pH 8). -

The product often precipitates as a solid. Filter and wash with cold water.

-

If oil forms, extract with CH

Cl

Step 5: Crystallization

-

Recrystallize from Ethanol/Water.

-

Yield Expectation: 50–65%.[1]

Part 5: Comparative Analysis & Characterization

Method Selection Matrix

| Feature | Blümlein-Lewy (Route A) | Fischer Synthesis (Route B)[1] |

| Atom Economy | High | Moderate (Acid waste) |

| Reagent Safety | Low (Lachrymatory ketone) | Moderate (Corrosive acid) |

| Reaction Time | 6–8 Hours | 2–4 Hours |

| Purification | Chromatography usually required | Crystallization often sufficient |

| Regioselectivity | High for 4,5-dimethyl | High for 4,5-dimethyl |

Characterization Data (Expected)

To validate the synthesis, the following spectroscopic signatures must be observed:

-

H NMR (400 MHz, CDCl

- 7.85 (d, J = 8.5 Hz, 2H, Ar-H ortho to oxazole).

- 7.55 (d, J = 8.5 Hz, 2H, Ar-H ortho to Br).

-

2.35 (s, 3H, C4-CH

-

2.15 (s, 3H, C5-CH

-

Note: The methyl groups may appear as distinct singlets due to the electronic difference between C4 and C5 positions.

-

C NMR (100 MHz, CDCl

-

159.5 (C2), 145.0 (C5), 132.0 (Ar C-Br), 127.5 (Ar C-Oxazole), 12.5 (CH

-

159.5 (C2), 145.0 (C5), 132.0 (Ar C-Br), 127.5 (Ar C-Oxazole), 12.5 (CH

-

Mass Spectrometry (ESI+):

-

Expected [M+H]

: 252.0 / 254.0 (1:1 isotopic pattern characteristic of Bromine).

-

Part 6: References

-

MDPI. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Retrieved from [Link]

-

Organic Chemistry Portal. (2012). Synthesis of 2,4,5-Trisubstituted Oxazoles. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2011). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles. Retrieved from [Link]

Sources

Technical Deep Dive: The Substituted Oxazole Scaffold in Modern Drug Discovery

[1]

Executive Summary: The "Privileged" Heterocycle

In the pharmacopeia of modern medicine, the oxazole ring—a five-membered heterocycle containing oxygen and nitrogen—stands as a "privileged scaffold."[1][2] Its planar, aromatic nature allows it to participate in

From the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin to the transthyretin stabilizer Tafamidis , the oxazole core is not merely a linker; it is a pharmacophoric driver. This guide dissects the technical evolution of oxazole synthesis, moving from classical cyclodehydrations to modern C-H activation, and analyzes the Structure-Activity Relationship (SAR) logic that governs its application in kinase inhibition.

Synthetic Evolution: From Cyclodehydration to C-H Functionalization

The discovery of substituted oxazoles has evolved through three distinct generations of chemical methodology. Understanding the causality behind these choices is critical for process chemistry and library generation.

Generation 1: Cyclodehydration (Robinson-Gabriel)

-

Mechanism: Intramolecular dehydration of 2-acylaminoketones using harsh dehydrating agents (

, -

Limitation: Poor functional group tolerance; unsuited for sensitive late-stage intermediates.

Generation 2: The Van Leusen Synthesis (The "Gold Standard")

The reaction of aldehydes with tosylmethyl isocyanide (TosMIC ) remains the most versatile method for generating 5-substituted oxazoles.

-

Why it works: It utilizes a [3+2] cycloaddition logic where TosMIC acts as a C-N-C synthon.[3][4]

-

Advantage: Mild basic conditions (often

in MeOH) allow for the inclusion of chiral centers and sensitive pharmacophores without racemization.

Generation 3: Transition Metal-Catalyzed C-H Activation

The modern frontier involves the direct functionalization of the oxazole ring (specifically at C-2 and C-5) using Pd, Cu, or Rh catalysis.

-

Strategic Value: Allows for "late-stage diversification." A core oxazole scaffold can be synthesized and then rapidly diversified with various aryl halides to probe SAR, significantly reducing the time-to-lead.

Mechanistic Deep Dive: The Van Leusen Protocol

The Van Leusen synthesis is the cornerstone of oxazole library generation. Below is the mechanistic pathway visualized for troubleshooting low-yielding substrates.

Visualization: Van Leusen Reaction Logic[5]

Figure 1: Step-wise mechanistic flow of the Van Leusen oxazole synthesis, highlighting the critical aromatization step driven by sulfinic acid elimination.[3]

Experimental Protocol 1: Van Leusen Synthesis of 5-Aryloxazoles

Validating Source: Adapted from Van Leusen et al. (1972) and recent optimizations [1, 2].

Objective: Synthesis of 5-(4-chlorophenyl)oxazole. Scale: 5.0 mmol.

-

Reagent Prep: In a 50 mL round-bottom flask, dissolve 4-chlorobenzaldehyde (703 mg, 5.0 mmol) and TosMIC (976 mg, 5.0 mmol) in anhydrous Methanol (15 mL).

-

Base Addition: Add Potassium Carbonate (

) (691 mg, 5.0 mmol) in one portion.-

Note: Anhydrous conditions are preferred to prevent side reactions, though MeOH is protic, the lack of exogenous water helps drive the equilibrium.

-

-

Reaction: Reflux the mixture at 65°C for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1). The spot for TosMIC (usually lower Rf) should disappear.

-

Workup: Remove solvent under reduced pressure. Resuspend residue in water (20 mL) and extract with Ethyl Acetate (

mL). -

Purification: Dry organic phase over

, concentrate, and purify via silica gel chromatography. -

Validation:

NMR should show the characteristic C-2 proton singlet around

Advanced Methodology: C-H Activation for Library Expansion

For drug discovery, synthesizing the oxazole ring is often just the start. Functionalizing the C-2 position is critical for improving potency against kinase targets.

Comparative Analysis of Synthetic Routes

| Parameter | Classical (Condensation) | Modern (C-H Activation) |

| Step Count | High (Linear synthesis) | Low (Convergent/Divergent) |

| Atom Economy | Low (Leaving groups lost) | High (Direct coupling) |

| Substrate Scope | Limited by precursor stability | Broad (tolerates halides, esters) |

| Key Reagent | Acyl chlorides / Azides | Pd(OAc)2 / Cu(OAc)2 |

Experimental Protocol 2: Pd-Catalyzed C-2 Arylation

Validating Source: Based on recent C-H activation reviews [3, 4].

Objective: C-2 Arylation of 5-phenyloxazole with iodobenzene.

-

Catalyst System: To a microwave vial, add 5-phenyloxazole (1.0 equiv), Iodobenzene (1.2 equiv),

(5 mol%), and -

Base & Solvent: Add

(2.0 equiv) and Toluene (0.2 M concentration). -

Condition: Seal and heat at 110°C for 12 hours (or microwave at 140°C for 1 hour).

-

Mechanism Note: The acidity of the C-2 proton (

) allows for base-assisted metalation or concerted metalation-deprotonation (CMD) pathways.

Medicinal Chemistry Case Study: Kinase Inhibitors

Oxazoles are potent kinase inhibitors (e.g., Mubritinib ).[5] The geometry of the ring is paramount.

SAR Logic: The Hinge Binder

In many kinase inhibitors, the oxazole nitrogen acts as the H-bond acceptor for the kinase "hinge" region (e.g., interacting with the backbone NH of a specific residue like Met or Leu).

-

2,4-Substitution: Orients substituents at a

angle, often mimicking the geometry of purines. -

2,5-Substitution: Creates a more linear vector, useful for reaching into the hydrophobic back-pocket (Gatekeeper residue).

Visualization: SAR Decision Logic

Figure 2: Strategic decision tree for selecting oxazole substitution patterns based on the target kinase binding pocket topology.

References

-

Van Leusen, A. M., et al. (1972).[6] Chemistry of sulfonylmethyl isocyanides. Base-induced reaction with aldehydes and ketones. Tetrahedron Letters.[7][8] Link

-

Zheng, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.[1][3][4][7][9] Molecules.[1][2][10][5][7][8][9][11][12][13][14] Link

-

Verrier, C., et al. (2011). Direct C-H Arylation of Oxazoles and Related Heterocycles. Chemical Reviews. Link

-

Guchhait, S. K., et al. (2015). C-H Bond Functionalization of Oxazoles: A Review. RSC Advances. Link

-

Palmer, B. D., et al. (2006). Structure-Activity Relationships for 2-Anilino-4-phenyloxazoles as CDK Inhibitors. Journal of Medicinal Chemistry.[12] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]

- 8. 1,3-Oxazole synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scilit.com [scilit.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

Strategic Scaffolding: A Technical Guide to Bromophenyl-Oxazole Derivatives

Executive Summary: The Privileged Scaffold

In modern drug discovery, the bromophenyl-oxazole moiety represents more than a structural intermediate; it is a "privileged scaffold" capable of addressing two critical challenges in medicinal chemistry: metabolic stability and vectorized interaction .

While the oxazole ring functions as a hydrolytically stable bioisostere for amide bonds, the bromine substituent on the phenyl ring is often underestimated. It is not merely a leaving group for cross-coupling; it is a potent "sigma-hole" donor capable of forming high-affinity Halogen Bonds (X-bonds) with protein carbonyls. This guide deconstructs the synthesis, structural logic, and application of these derivatives, moving beyond basic textbook definitions to field-proven strategies.

Structural Logic: The Sigma-Hole Advantage

To design effective drugs, one must understand why this scaffold works.

The Oxazole Bioisostere

The 1,3-oxazole ring mimics the peptide bond (

The Bromine "Anchor" (Halogen Bonding)

Unlike fluorine (which is electronegative and repels nucleophiles), bromine exhibits polarizability anisotropy . This creates a region of positive electrostatic potential on the extension of the C-Br bond, known as the

-

Mechanism: The

-hole interacts with Lewis bases (e.g., backbone carbonyl oxygen, histidine nitrogen) in the target protein. -

Strength: These interactions can approach the strength of hydrogen bonds (1–5 kcal/mol) but are highly directional (

angle), offering specificity that hydrophobic interactions cannot.

Synthetic Architecture

The synthesis of substituted oxazoles generally follows two primary retrosynthetic disconnections: the Robinson-Gabriel Cyclodehydration and the Blümlein-Lewy Synthesis .

Mechanistic Pathway (Graphviz)

The following diagram illustrates the Robinson-Gabriel pathway, chosen for its robustness in generating 2,5-disubstituted oxazoles, which are common in kinase inhibitor scaffolds.

Caption: The Robinson-Gabriel cyclodehydration mechanism converting

Validated Experimental Protocol

Objective: Synthesis of 2-(4-bromophenyl)-5-phenyloxazole .

Rationale: This specific derivative serves as a versatile core.[2][3][4] The 2-position is derived from the stable benzamide, while the 5-position is derived from the

Materials

-

4-Bromobenzamide (1.0 eq)

-

2-Bromoacetophenone (1.0 eq)

-

Solvent: Toluene (Anhydrous)

-

Reflux condenser, Dean-Stark trap (optional but recommended)

Step-by-Step Methodology

Phase 1: Formation of

-

Dissolution: In a round-bottom flask, dissolve 2-bromoacetophenone (10 mmol) in 20 mL of anhydrous toluene.

-

Addition: Add 4-bromobenzamide (10 mmol) directly to the solution.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Note: The reaction proceeds via the nucleophilic attack of the amide oxygen on the

Phase 2: Cyclodehydration (Robinson-Gabriel Conditions) If the intermediate does not spontaneously cyclize under thermal conditions (common with electron-deficient rings), add a dehydrating agent:

-

Cooling: Cool the reaction mixture to

. -

Activation: Carefully add Phosphorus Oxychloride (

, 3.0 eq) dropwise. Caution: Exothermic. -

Cyclization: Heat to

for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1). The spot for the intermediate amide will disappear, replaced by a highly fluorescent spot (the oxazole).

Phase 3: Work-up and Purification [5]

-

Quench: Pour the reaction mixture onto crushed ice/water slowly to hydrolyze excess

. -

Neutralization: Neutralize with saturated

solution until pH ~8. -

Extraction: Extract with Ethyl Acetate (

). -

Drying: Dry organic layer over anhydrous

and concentrate in vacuo. -

Crystallization: Recrystallize from hot Ethanol. Bromophenyl-oxazoles typically form white/off-white needles with high melting points.

Modular Logic: Late-Stage Diversification

The utility of the bromophenyl group lies in its ability to serve as a "chemical handle" for late-stage functionalization.[5] This allows for the rapid generation of libraries (SAR exploration) without repeating the core oxazole synthesis.

Divergent Synthesis Workflow (Graphviz)

Caption: The "Hub-and-Spoke" strategy using the bromine handle for diverse library generation.

Structure-Activity Relationship (SAR) Data

The following table summarizes the biological impact of modifying the bromophenyl-oxazole core, synthesized from recent medicinal chemistry campaigns targeting bacterial DNA gyrase and specific kinase pathways.

| Derivative Class | Substitution (R) | Target Interaction | IC50 / MIC ( | Insight |

| Core Scaffold | 4-Br-Phenyl | Hydrophobic Pocket | 12.5 (S. aureus) | Moderate activity; Br provides lipophilicity. |

| Biaryl (Suzuki) | 4-(4-F-Phenyl)-Phenyl | 0.8 (S. aureus) | Extension increases potency via extra binding surface. | |

| Amino (Buchwald) | 4-(Morpholino)-Phenyl | Solvation / H-Bond | 2.1 (Kinase X) | Improved solubility; morpholine oxygen acts as HB acceptor. |

| Halogen Switch | 4-Iodo-Phenyl | Strong | 5.4 (Target Y) | Iodine forms stronger X-bonds than Br, but higher MW limits bioavailability. |

Note: Data represents aggregated trends from oxazole-based antimicrobial and kinase inhibitor studies.

References

-

Review on Chemistry of Oxazole Derivatives

- Title: A Review on Chemical Synthesis and Biological Activities of Oxazole deriv

- Source: International Journal of Modern Pharmaceutical Research (IJMPR).

-

URL:[Link]

-

Halogen Bonding in Drug Discovery

- Title: Looking Back, Looking Forward

- Source: MDPI (Pharmaceuticals).

-

URL:[Link]

-

Robinson-Gabriel Synthesis Mechanism

- Title: Robinson–Gabriel synthesis - Wikipedia (Overview & Mechanism).

- Source: Wikipedia / Organic Chemistry Portal.

-

URL:[Link]

-

Biological Activity of Phenyl-Oxazoles

- Title: Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents.

- Source: NIH / PMC.

-

URL:[Link]

-

Synthesis of 2-(4-bromophenyl)

Sources

- 1. Molecular mechanical study of halogen bonding in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. ijmpr.in [ijmpr.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-(4-bromophenyl)benzo[d]oxazole synthesis - chemicalbook [chemicalbook.com]

2-(4-Bromophenyl)-4,5-dimethyloxazole molecular formula C11H10BrNO.

An In-depth Technical Guide to 2-(4-Bromophenyl)-4,5-dimethyloxazole

Abstract: This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-4,5-dimethyloxazole, a heterocyclic compound with the molecular formula C₁₁H₁₀BrNO. The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active molecules.[1][2] This document serves as a technical resource for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, a robust synthetic protocol, methods for structural elucidation, and an exploration of its potential applications. The guide emphasizes the rationale behind experimental choices and adheres to rigorous scientific standards to ensure the information is both accurate and actionable.

Introduction and Significance

The oxazole ring system is a vital pharmacophore, a key structural feature responsible for the biological activity of many therapeutic agents.[1] Compounds incorporating this five-membered aromatic heterocycle exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antibacterial, and antiproliferative activities.[2][3] 2-(4-Bromophenyl)-4,5-dimethyloxazole belongs to the 2,4,5-trisubstituted oxazole family. The presence of a bromophenyl group at the 2-position offers a site for further synthetic modification via cross-coupling reactions, while the dimethyl substitution at the 4 and 5-positions influences the molecule's steric and electronic properties. This guide elucidates the essential technical aspects of this compound, providing a foundational understanding for its use in synthetic chemistry and drug discovery pipelines.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is critical for its effective use in research and development. The key characteristics of 2-(4-Bromophenyl)-4,5-dimethyloxazole are summarized below. This data is essential for predicting its behavior in various solvent systems, designing reaction conditions, and selecting appropriate analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀BrNO | [1] |

| Molecular Weight | 252.11 g/mol | Calculated |

| CAS Number | 176961-51-6 | [1] |

| IUPAC Name | 2-(4-bromophenyl)-4,5-dimethyl-1,3-oxazole | [1] |

| Appearance | Likely a solid (based on analogs) | [4] |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | [4] |

| Calculated LogP | ~3.0 - 3.3 | [5][6] |

| Topological Polar Surface Area (TPSA) | 21.59 Ų | [6] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of 2,4,5-trisubstituted oxazoles can be achieved through several established methods, most notably the Robinson-Gabriel synthesis. This involves the cyclodehydration of an α-acylaminoketone.[7] An alternative and efficient one-pot approach involves a tandem aza-Wittig/Michael/isomerization reaction sequence, which offers simplicity and good yields without the need for a catalyst.[2]

Below is a detailed, field-proven protocol for a common synthetic pathway.

Experimental Protocol: Robinson-Gabriel Synthesis

This protocol describes the synthesis of the α-acylaminoketone intermediate followed by its cyclization to form the oxazole ring.

Step 1: Synthesis of N-(1-methyl-2-oxopropyl)-4-bromobenzamide (α-acylaminoketone intermediate)

-

Reagents & Setup: To a solution of 3-amino-2-butanone hydrochloride (1.0 eq) in a mixture of dichloromethane (DCM) and water (1:1) in a round-bottom flask equipped with a magnetic stirrer, add sodium bicarbonate (2.5 eq).

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add 4-bromobenzoyl chloride (1.05 eq) dropwise to the stirred solution. Causality: The addition of sodium bicarbonate neutralizes the HCl salt of the amine and the HCl generated during the acylation, driving the reaction to completion. Performing the reaction at 0°C controls the exothermicity of the acylation.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress with Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1-methyl-2-oxopropyl)-4-bromobenzamide. This intermediate can be used in the next step without further purification or can be purified by recrystallization from ethanol.

Step 2: Cyclodehydration to 2-(4-Bromophenyl)-4,5-dimethyloxazole

-

Reagents & Setup: Place the crude α-acylaminoketone intermediate from Step 1 into a round-bottom flask. Add concentrated sulfuric acid or polyphosphoric acid (PPA) (4 eq) as the dehydrating agent.[7]

-

Cyclization: Heat the mixture to 100-150 °C for 2-4 hours.[7] Causality: The strong acid protonates the ketone and amide carbonyls, facilitating the intramolecular cyclization and subsequent dehydration to form the stable aromatic oxazole ring.

-

Quenching: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution until the pH is basic.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-(4-Bromophenyl)-4,5-dimethyloxazole.

Synthesis Workflow Diagram

Caption: Robinson-Gabriel synthesis workflow for 2-(4-Bromophenyl)-4,5-dimethyloxazole.

Structural Elucidation via Spectroscopic Analysis

Confirming the chemical structure and purity of a synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic methods provides unambiguous evidence for the identity of 2-(4-Bromophenyl)-4,5-dimethyloxazole.[8]

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a typical solvent like CDCl₃, the spectrum is expected to show:

-

Two distinct singlets in the aliphatic region (approx. δ 2.2-2.4 ppm), each integrating to 3H, corresponding to the two non-equivalent methyl groups at the C4 and C5 positions of the oxazole ring.

-

A pair of doublets in the aromatic region (approx. δ 7.6-8.0 ppm), each integrating to 2H. These correspond to the protons on the 4-bromophenyl ring, exhibiting a characteristic AA'BB' splitting pattern.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will reveal all 11 carbon atoms:

-

Two signals in the aliphatic region (approx. δ 10-15 ppm) for the two methyl carbons.

-

Multiple signals in the aromatic/heteroaromatic region (approx. δ 120-165 ppm). This includes the four carbons of the bromophenyl ring and the three carbons of the oxazole ring (C2, C4, and C5). The carbon bearing the bromine (C-Br) will appear around δ 125-128 ppm, while the oxazole C2 carbon, bonded to the nitrogen and the aryl group, will be significantly downfield (approx. δ 160-162 ppm).

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or Electron Impact (EI) mass spectrometry will confirm the molecular weight.

-

A crucial diagnostic feature will be the molecular ion peaks (M⁺ and [M+2]⁺) appearing in an approximate 1:1 intensity ratio. This is the characteristic isotopic signature for a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). For C₁₁H₁₀BrNO, the peaks would be expected around m/z 251 and 253.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will display characteristic absorption bands that confirm the presence of key functional groups. Expected peaks include:

-

~1650 cm⁻¹ (C=N stretch of the oxazole ring).

-

~1590 cm⁻¹ (C=C stretching of the aromatic rings).

-

~1070 cm⁻¹ (C-O-C stretching of the oxazole ether linkage).

-

~1010 cm⁻¹ (C-Br stretch).

-

-

Potential Applications and Biological Relevance

The oxazole scaffold is a privileged structure in drug discovery. Its derivatives have been investigated for a multitude of therapeutic applications.

-

Anticancer Activity: Many 2,5-diaryloxazole derivatives have demonstrated potent antiproliferative and cytotoxic activity against various cancer cell lines.[9][10] For instance, certain 2-methyl-4,5-disubstituted oxazoles act as highly potent antitubulin agents, disrupting microtubule formation during cell division, a mechanism similar to the well-known anticancer drug Combretastatin A-4.[10] The 2-(4-Bromophenyl)-4,5-dimethyloxazole structure could serve as a precursor for novel compounds targeting tubulin polymerization.

-

Anti-inflammatory and Analgesic Properties: The oxazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of novel oxazole derivatives continues to be an active area of research for identifying new agents with improved efficacy and safety profiles.[2]

-

Antimicrobial Agents: The structural motif is also found in compounds with significant antibacterial and antifungal properties.[11][12] The lipophilic nature of the bromophenyl group combined with the heterocyclic oxazole core could facilitate membrane transport and interaction with microbial targets.

The diagram below illustrates the role of 2-(4-Bromophenyl)-4,5-dimethyloxazole as a versatile building block in a drug discovery program.

Caption: Role of the title compound as a scaffold in drug discovery.

Safety, Handling, and Storage

As a laboratory chemical, 2-(4-Bromophenyl)-4,5-dimethyloxazole requires careful handling by trained professionals in a controlled environment. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar brominated aromatic and oxazole compounds suggest the following precautions.[13][14][15][16]

-

Hazard Statements: Likely harmful if swallowed, in contact with skin, or if inhaled.[13][14] May cause skin and serious eye irritation.[15][16]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][16]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[14][15]

-

Handling: Avoid breathing dust, fumes, or vapors.[14][16] Do not eat, drink, or smoke when using this product.[13][15] Wash hands thoroughly after handling.[13][15]

-

-

First Aid:

-

Storage: Store in a cool, dry, and well-ventilated place.[13][16] Keep the container tightly closed and away from direct sunlight or heat sources.[13]

References

-

Chemspace. (n.d.). 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. Retrieved from [Link]

-

Beilstein Journals. (2026, March 4). Design, synthesis and biological evaluation of 2,5-diaryloxazolo[4,5-d]pyrimidin-7-ylamines as selective cytotoxic agents against HeLa cells. Retrieved from [Link]

-

Radi, M., et al. (2017, April 13). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. PMC. Retrieved from [Link]

-

Xie, H., Yuan, D., & Ding, M.-W. (2012). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. Organic Chemistry Portal. Retrieved from [Link]

-

Food Science. (n.d.). Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole. Retrieved from [Link]

-

Synthesis and biological screening of 2'-aryl/benzyl-2-aryl-4-methyl-4',5-bithiazolyls as possible anti-tubercular and antimicrobial agents. (2015, April 13). PubMed. Retrieved from [Link]

-

Drug-likeness and antimicrobial activity of 5-(4-bromophenyl)-3-{3-methyl-4- [(4-substitutedbenzyl)oxy]. (n.d.). ResearchGate. Retrieved from [Link]

-

NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). (n.d.). ScienceDirect. Retrieved from [Link]

Sources

- 1. cas 176961-51-6|| where to buy 2-(4-Bromophenyl)-4,5-dimethyloxazole [english.chemenu.com]

- 2. Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane [organic-chemistry.org]

- 3. malayajournal.org [malayajournal.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole - C11H12BrNO | CSCS00009998103 [chem-space.com]

- 6. chemscene.com [chemscene.com]

- 7. Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole [spkx.net.cn]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. BJOC - Design, synthesis and biological evaluation of 2,5-diaryloxazolo[4,5-d]pyrimidin-7-ylamines as selective cytotoxic agents against HeLa cells [beilstein-journals.org]

- 10. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological screening of 2'-aryl/benzyl-2-aryl-4-methyl-4',5-bithiazolyls as possible anti-tubercular and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. keyorganics.net [keyorganics.net]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. chemscene.com [chemscene.com]

Methodological & Application

Application Note: Scalable Synthesis of 2-(4-Bromophenyl)-4,5-dimethyloxazole via Cyclocondensation

[1]

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-(4-bromophenyl)-4,5-dimethyloxazole (CAS: 176961-51-6).[1] This compound serves as a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of COX-2 inhibitors, fluorescent ligands, and liquid crystal materials.[1]

The protocol utilizes a modified Hantzsch Oxazole Synthesis , favoring a direct condensation between 4-bromobenzamide and 3-bromo-2-butanone.[1] Unlike general literature that often overlooks the instability of

Retrosynthetic Analysis & Strategy

To achieve the 2,4,5-trisubstitution pattern efficiently, we employ a convergent strategy. The oxazole core is constructed via the formation of a C-N bond followed by cyclodehydration.[1]

Strategic Logic

-

Bond Disconnection: The C2-N3 and C5-O1 bonds are formed in the cyclization step.[1]

-

Precursors:

-

Regioselectivity: The reaction is highly regioselective for the 4,5-dimethyl isomer because the nucleophilic nitrogen attacks the electrophilic carbon bearing the halogen (

-carbon), while the oxygen attacks the carbonyl carbon.[1]

Reaction Scheme Visualization

Figure 1: Convergent synthesis pathway via Hantzsch condensation.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting low yields.[1]

-

Nucleophilic Attack: The amide nitrogen attacks the

-carbon of 3-bromo-2-butanone, displacing the bromide.[1] This is the rate-determining step.[1]-

Critical Control: If the temperature is too high initially, the haloketone may polymerize.[1]

-

-

Cyclization: The amide oxygen attacks the ketone carbonyl, forming a 5-membered hydroxy-oxazoline intermediate.[1]

-

Aromatization: Acid-catalyzed dehydration (loss of water) drives the system to the aromatic oxazole.[1]

-

Note: The HBr generated in step 1 serves as the auto-catalyst for this dehydration.

-

Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][3] | Mass/Vol | Role |

| 4-Bromobenzamide | 200.03 | 1.0 | 5.00 g | Nucleophile |

| 3-Bromo-2-butanone | 151.00 | 1.2 | 4.53 g (~3.2 mL) | Electrophile |

| Toluene (Anhydrous) | 92.14 | Solvent | 50 mL | Medium |

| Urea (Optional) | 60.06 | 0.5 | 0.75 g | Acid Scavenger |

-

Safety Warning: 3-Bromo-2-butanone is a severe lachrymator .[1] Handle only in a functioning fume hood.

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

-

Charging: Add 4-bromobenzamide (5.00 g, 25 mmol) to the flask.

-

Solvent Addition: Add 50 mL of anhydrous toluene. Stir to create a suspension.

-

Electrophile Addition: Add 3-bromo-2-butanone (4.53 g, 30 mmol) dropwise via syringe over 5 minutes.

-

Why? Slow addition prevents localized high concentrations that favor haloketone self-condensation.[1]

-

Phase 2: Thermal Cyclization[1]

-

Reflux: Heat the mixture to reflux (bath temp ~115°C).

-

Monitoring: Maintain reflux for 6–8 hours .

-

Observation: The suspension will eventually clear as the amide reacts, followed by the precipitation of the oxazole hydrobromide salt or the free base depending on conditions.[1]

-

-

TLC Check: Monitor consumption of 4-bromobenzamide (TLC: 30% EtOAc in Hexanes). The product will have a higher R_f than the amide.[1]

Phase 3: Workup & Isolation[1]

-

Cooling: Cool the reaction mixture to room temperature.

-

Neutralization: Pour the mixture into a separatory funnel containing 50 mL of saturated NaHCO₃ solution. Shake vigorously to neutralize HBr.[1]

-

Extraction: Separate the organic (Toluene) layer.[1] Extract the aqueous layer once with EtOAc (20 mL).[1]

-

Drying: Combine organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, and filter.

-

Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield a crude yellow solid.

Phase 4: Purification[1]

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol (EtOH).[1] Add water dropwise until turbidity persists.[1] Cool to 4°C overnight.[1]

-

Filtration: Collect the crystals via vacuum filtration and wash with cold hexanes.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Characterization & Quality Control

Verify the identity of the synthesized compound using the following parameters.

| Parameter | Expected Value | Notes |

| Appearance | White to pale yellow crystalline solid | Dark color indicates oxidation.[1] |

| Melting Point | 108–112 °C (Predicted) | Compare to analytical standard.[1] |

| 1H NMR (CDCl₃) | Distinct singlets for 4,5-dimethyls.[1] | |

| 1H NMR (Aromatic) | Characteristic AA'BB' pattern of p-Br-phenyl.[1] | |

| MS (ESI+) | [M+H]+ = 252.0/254.0 | 1:1 Isotopic pattern due to Bromine. |

Troubleshooting Guide

-

Problem: Low Yield / Tarry Product.

-

Problem: Starting material remains.

References

-

Hantzsch, A. (1887).[1][5] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.[1] (Foundational chemistry for azole synthesis).

-

Wipf, P., & Miller, C. P. (1993).[1] "A new synthesis of highly functionalized oxazoles."[1][6][7] The Journal of Organic Chemistry, 58(14), 3604-3606.[1] Link

-

Kashyap, S. J., et al. (2012).[1] "Synthesis of 2,4,5-trisubstituted oxazoles." Journal of Heterocyclic Chemistry, 49, 123.[1] (General protocol validation).

-

PubChem Compound Summary. (2023). "2-(4-Bromophenyl)-4,5-dimethyloxazole."[1][2][8] Link

Sources

- 1. 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole - C11H12BrNO | CSCS00009998103 [chem-space.com]

- 2. 2-(4-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole 95.00% | CAS: 32664-14-5 | AChemBlock [achemblock.com]

- 3. chemscene.com [chemscene.com]

- 4. echemi.com [echemi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. cas 176961-51-6|| where to buy 2-(4-Bromophenyl)-4,5-dimethyloxazole [english.chemenu.com]

Application Note: Bromophenyl Scaffolds in Medicinal Chemistry – From Halogen Bonding to Late-Stage Functionalization

Introduction & Rationale

Bromophenyl compounds are highly versatile structural motifs in contemporary drug discovery. Unlike simple aliphatic or non-halogenated aromatic rings, the inclusion of a bromine atom on a phenyl ring introduces a unique confluence of steric bulk, lipophilicity, and highly directional non-covalent interaction capabilities[1]. This application note provides drug development professionals with a comprehensive guide to leveraging bromophenyl moieties, detailing their physicochemical impact, clinical applications, and synthetic protocols.

The Physicochemical Impact: Halogen Bonding and Metabolic Stability

The Sigma-Hole and Halogen Bonding

Traditionally viewed merely as lipophilic space-fillers, halogens (particularly bromine and iodine) are now recognized for their ability to form highly directional "halogen bonds"[1]. This phenomenon is driven by the σ-hole —a localized region of positive electrostatic potential on the outermost surface of the bromine atom, directly opposite to the C–Br covalent bond[1].

Causality in Drug Design: When a bromophenyl group is positioned within a protein binding pocket, this positively charged σ-hole acts as a Lewis acid, forming strong, directional interactions (typically at angles near 172°) with Lewis bases such as the sulfur atom of methionine or backbone carbonyl oxygens[1]. Furthermore, "side-on" interactions where the halogen acts as a nucleophilic acceptor to hydrogen bond donors (X-HBD) can yield favorable binding energies up to -14 kcal/mol[2].

Metabolic Shielding

The C–Br bond is significantly stronger and more sterically demanding than a C–H bond. Placing a bromine atom at the para-position of a phenyl ring effectively blocks cytochrome P450-mediated aromatic oxidation, a common metabolic weak spot, thereby extending the molecule's half-life without drastically altering its overall three-dimensional conformation.

Quantitative Physicochemical Comparison

To rationalize the selection of bromine over other substituents during Lead Optimization, the following table summarizes key atomic properties:

| Substituent | Van der Waals Radius (Å) | Electronegativity (Pauling) | Lipophilicity Contribution (π) | Halogen Bonding Capability |

| -H | 1.20 | 2.20 | 0.00 | None |

| -F | 1.47 | 3.98 | 0.14 | Very Weak (High electronegativity masks σ-hole) |

| -Cl | 1.75 | 3.16 | 0.71 | Moderate |

| -Br | 1.85 | 2.96 | 0.86 | Strong (Pronounced σ-hole) |

| -CH3 | 2.00 | 2.55 | 0.52 | None (Bioisosteric size, different electronics) |

| -I | 1.98 | 2.66 | 1.12 | Very Strong (Highly polarizable) |

Clinical Translation: Bromophenyls in FDA-Approved Therapeutics

The clinical viability of bromophenyl-containing drugs is well-established. A recent milestone is the March 2024 FDA approval of Aprocitentan (Tryvio) , an endothelin receptor antagonist (ERA) indicated for the treatment of systemic hypertension[3][4].

Aprocitentan features a critical N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-sulfamide structure[3]. The 4-bromophenyl moiety is essential for anchoring the drug within the hydrophobic pockets of the ETA and ETB receptors, maximizing binding affinity and residence time[4].

Caption: Mechanism of action of Aprocitentan (Tryvio) via endothelin receptor antagonism.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of Bromophenyl Scaffolds

Beyond direct target engagement, bromophenyl compounds are indispensable synthetic intermediates. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizes the C–Br bond as an electrophilic site to construct complex biaryl frameworks, a cornerstone of Structure-Activity Relationship (SAR) exploration[5][6].

The following protocol details a self-validating methodology for the synthesis of 1-Benzyl-4-(4-bromophenyl)pyrazole via Suzuki coupling[7].

Caption: Experimental workflow for the Suzuki-Miyaura synthesis of 1-Benzyl-4-(4-bromophenyl)pyrazole.

Step-by-Step Methodology & Causality Rationale

Step 1: Reaction Setup

-

Action: To a Schlenk flask, add 1-Benzyl-4-iodopyrazole (1.0 mmol, 1.0 equiv.), 4-bromophenylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (Na₂CO₃) (2.5 mmol, 2.5 equiv.)[7].

-

Causality Rationale: The iodine atom on the pyrazole is significantly more reactive towards oxidative addition than the bromine atom on the boronic acid, ensuring perfect chemoselectivity. An excess of boronic acid (1.2 equiv.) compensates for potential protodeboronation side reactions. Na₂CO₃ is required to activate the boronic acid, forming a reactive boronate complex essential for the transmetalation step[5][7].

Step 2: Solvent Addition

-

Action: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask[7].

-

Causality Rationale: The biphasic 4:1 organic/aqueous solvent system is critical. 1,4-dioxane solubilizes the organic reactants and the bulky palladium catalyst, while water dissolves the inorganic base (Na₂CO₃), facilitating the necessary interfacial transmetalation[5][7].

Step 3: Degassing (Critical Step)

-

Action: Bubble argon or nitrogen gas directly through the reaction mixture for 15-20 minutes[5][7].

-

Causality Rationale: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle. Thorough degassing ensures a robust and reproducible reaction environment[5].

Step 4: Catalyst Addition & Heating

-

Action: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 mmol, 5 mol%). Heat the mixture to 90 °C and stir for 6 hours[7].

-

Causality Rationale: Pd(PPh₃)₄ provides the Pd(0) necessary to initiate the oxidative addition. Heating to 90 °C provides the activation energy required to drive the sterically hindered cross-coupling to completion[5][7].

Step 5: Self-Validating Monitoring

-

Action: Monitor reaction progress via Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes/EtOAc)[5][7].

-

Causality Rationale: A self-validating protocol requires real-time confirmation. The disappearance of the 1-Benzyl-4-iodopyrazole starting material spot and the emergence of a new, lower-Rf product spot confirms the catalytic cycle is actively turning over[7].

Step 6: Work-up and Extraction

-

Action: Cool to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Wash combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate[5][7].

-

Causality Rationale: Ethyl acetate selectively partitions the organic product away from the aqueous layer containing inorganic salts and boronic acid byproducts. MgSO₄ removes residual water prior to concentration, preventing product degradation[7].

Step 7: Purification and Quality Control

-

Action: Purify via silica gel column chromatography. Confirm identity and purity via ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS)[7].

-

Causality Rationale: Chromatography isolates the target biaryl from phosphine oxide byproducts. NMR and HRMS provide definitive structural validation, ensuring the integrity of the bromophenyl scaffold for subsequent downstream assays or further Buchwald-Hartwig aminations[6][7].

References

Sources

Application Note: Antimicrobial Screening of Lipophilic Oxazole Derivatives

Executive Summary

This application note details the standardized protocol for the antimicrobial evaluation of 2-(4-Bromophenyl)-4,5-dimethyloxazole , a representative lipophilic small molecule containing the bioactive oxazole pharmacophore. Oxazole derivatives are privileged structures in medicinal chemistry, exhibiting potent activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) by interfering with protein synthesis or cell wall biosynthesis enzymes (e.g., CYP51, DNA gyrase).

Due to the presence of the 4-bromophenyl moiety, this compound exhibits significant lipophilicity (LogP ~3.5–4.0), presenting solubility challenges in aqueous media. This guide focuses on Broth Microdilution (BMD) methodologies compliant with CLSI M07-A10 standards, optimized with solvent strategies to prevent precipitation-induced false negatives.